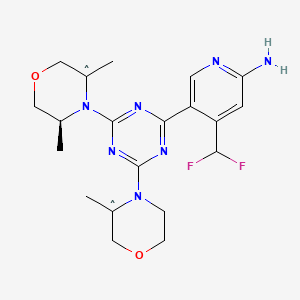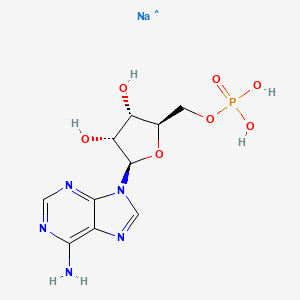![molecular formula C11H17ClN4 B12350039 1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride CAS No. 1856025-56-3](/img/structure/B12350039.png)
1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the class of heterocyclic amines It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring is introduced via a condensation reaction between a pyrrole derivative and the pyrazole intermediate.
Ethylation and Methylation: The final steps involve the ethylation and methylation of the compound to achieve the desired structure. These reactions are typically carried out using alkyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:
1-Methyl-2-acetylpyrrole: This compound has a similar pyrrole structure but lacks the pyrazole ring.
2-Acetyl-1-methylpyrrole: Similar to the above, it contains a pyrrole ring but differs in the position of the acetyl group.
N-Methyl-2-acetylpyrrole: Another related compound with a pyrrole ring and an acetyl group.
The uniqueness of this compound lies in its combined pyrazole and pyrrole structures, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
1856025-56-3 |
|---|---|
Formule moléculaire |
C11H17ClN4 |
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16N4.ClH/c1-3-15-9-10(7-13-15)12-8-11-5-4-6-14(11)2;/h4-7,9,12H,3,8H2,1-2H3;1H |
Clé InChI |
IIWLXXYFDRBUQT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NCC2=CC=CN2C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)




![rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12349988.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)



![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)
